molecular formula C15H21NO3 B2613023 (2S,4S)-tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate CAS No. 635724-45-7

(2S,4S)-tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Cat. No. B2613023
CAS RN: 635724-45-7
M. Wt: 263.337
InChI Key: BSQUTUQUCZEQCD-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is commonly referred to as tert-butyl piracetam, and it has been widely used in scientific research for its potential cognitive enhancing effects.

Scientific Research Applications

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, which share structural similarities with “(2S,4S)-tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate,” are valuable in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized through double fluorination, serve as attractive synthons for developing 4-fluoropyrrolidine derivatives. These compounds are further transformed into various intermediates, showcasing their utility in synthesizing medicinal compounds (Singh & Umemoto, 2011).

Stereoselective Synthesis

The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate highlights the stereoselective synthesis of chiral compounds. Optimization of enzyme, solvent, and temperature conditions achieved high enantioselectivity, showcasing the compound's role in producing enantiomerically pure intermediates (Faigl et al., 2013).

Organic Synthesis and Catalysis

Research on chiral (4-hydroxy-tetrafuranylidene)carboxylates demonstrates the compound's utility in the stereoselective hydrogenation process. The preparation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates, followed by hydrogenation, affords diastereomers of (4-hydroxy-tetrahydrofuranyl)acetates. This process underscores the compound's application in organic synthesis, providing a formal entry into functional anti- and syn-3,5-dihydroxyesters (Scheffler et al., 2002).

Probe and Medicinal Chemistry

The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, as Fmoc-, Boc-, and free amino acids, showcases the compound’s role in developing sensitive probes for 19F NMR. These amino acids, with distinct conformational preferences, are used in model peptides for α-helical and polyproline helix structures, suggesting their potential in probe development and medicinal chemistry (Tressler & Zondlo, 2014).

properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUTUQUCZEQCD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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